molecular formula C6H4F2 B135520 1,2-Difluorobenzene CAS No. 367-11-3

1,2-Difluorobenzene

Cat. No.: B135520
CAS No.: 367-11-3
M. Wt: 114.09 g/mol
InChI Key: GOYDNIKZWGIXJT-UHFFFAOYSA-N
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Description

1,2-Difluorobenzene (C₆H₄F₂, CAS 367-11-3) is an aromatic compound featuring two fluorine atoms in adjacent positions on the benzene ring. Its molecular weight is 114.09 g/mol, and it exhibits distinct physicochemical properties due to the electron-withdrawing nature of fluorine substituents. Thermodynamic studies reveal its heat capacity, vapor pressure, and enthalpy of vaporization, with ideal-gas state properties calculated from 0 to 1500 K . The compound's vibrational assignments and phase transitions (solid, liquid, vapor) have been extensively characterized using calorimetry and spectroscopy . Industrially, it serves as a precursor in pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

Biological Activity

1,2-Difluorobenzene (DFB) is an aromatic compound with significant implications in medicinal chemistry and organic synthesis. Its unique fluorine substitutions influence its biological activity, making it a subject of interest in various pharmacological studies. This article explores the biological activity of DFB, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound has the molecular formula C₆H₄F₂ and is characterized by its two fluorine atoms positioned on adjacent carbon atoms of the benzene ring. This substitution pattern affects its reactivity and interaction with biological molecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that DFB derivatives exhibit antimicrobial properties against various pathogens.
  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in cancer cell lines.
  • Enzyme Inhibition : DFB has been reported to inhibit certain enzymes, contributing to its potential therapeutic applications.

Antimicrobial Activity

This compound and its derivatives have been investigated for their antimicrobial properties. For instance, a study demonstrated that certain difluorobenzene derivatives showed significant activity against Candida albicans with minimum inhibitory concentrations (MIC) as low as 0.8 μg/mL . The compounds exhibited enhanced efficacy compared to traditional antifungal agents like fluconazole.

CompoundMIC (μg/mL)Activity Against
DFB Derivative A0.8C. albicans
Fluconazole>64C. albicans

Cytotoxicity Studies

DFB has been evaluated for its cytotoxic effects on various cancer cell lines. One notable study reported that this compound derivatives inhibited the growth of MCF-7 breast cancer cells without the biphasic dose-response relationship typically seen with other compounds . This suggests that DFB may provide a more consistent therapeutic window for treatment.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Reactive Oxygen Species (ROS) Generation : DFB can induce oxidative stress in cells, leading to increased ROS levels which contribute to cytotoxicity.
  • Enzyme Interaction : DFB has been shown to interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.

Study on Anticancer Effects

A study focused on the anticancer properties of difluorobenzene derivatives highlighted their ability to inhibit tumor growth in vivo. The compounds were administered at varying doses, showing significant tumor reduction compared to control groups . The research emphasized the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their efficacy.

Enzyme Inhibition Study

Another investigation assessed the inhibition of cyclooxygenase-2 (COX-2) by difluorobenzene derivatives. The results indicated a promising selectivity towards COX-2 over COX-1, suggesting potential applications in anti-inflammatory therapies .

Scientific Research Applications

Organic Synthesis

1,2-Difluorobenzene is increasingly used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique properties allow for the introduction of fluorine atoms into organic molecules, which can enhance biological activity and stability.

  • Fluorination Reactions : DFB is often utilized in fluorination reactions due to its ability to act as a fluorine source. A notable method involves the photochemical Balz-Schiemann reaction, where DFB is generated from 2-fluoroaniline using HF/pyridine as a fluorinating agent. This process has shown high selectivity and conversion rates, achieving over 95% product selectivity within a 10-minute reaction time in continuous flow systems .

Electrochemical Studies

Due to its non-coordinating nature and chemical inertness, this compound serves as an effective solvent for electrochemical studies, particularly involving transition metal complexes.

  • Electrochemical Window : DFB has a wide electrochemical potential range from +2.0 V to -2.2 V vs. saturated calomel electrode (SCE), making it suitable for generating and stabilizing reactive intermediates that are otherwise difficult to study . Its properties facilitate electropolymerization processes more efficiently than other common solvents like DMF or acetonitrile.

Photovoltaic Applications

Recent studies have explored the use of DFB in dye-sensitized solar cells (DSSCs). The compound's role as a solvent can enhance the performance of cobalt-based redox mediators.

  • Cobalt Complexes : Research indicates that incorporating DFB in DSSCs improves the photocurrent and overall conversion efficiencies by optimizing the redox potential of cobalt complexes. This leads to enhanced stability and efficiency under various lighting conditions .

Case Study 1: Synthesis via Photochemical Methods

A proof-of-concept study demonstrated that using continuous flow photochemical methods for synthesizing DFB significantly reduces reaction times and increases yields compared to traditional batch methods. The study highlighted the advantages of using high-power LED irradiation over conventional mercury lamps .

Case Study 2: Electrochemical Behavior

In electrochemical studies involving DFB as a solvent, researchers reported that it allows for rapid electropolymerization of porphyrins, yielding films with higher surface coverage compared to other solvents. This property is crucial for developing advanced materials in energy storage applications .

Data Table: Properties and Applications of this compound

Property/ApplicationDescription
Chemical Structure C6H4F2 (Aromatic compound with two fluorine substituents)
Solvent Properties Non-coordinating, inert; effective for electrochemical studies
Electrochemical Window +2.0 V to -2.2 V vs SCE
Synthesis Method Photochemical Balz-Schiemann reaction from 2-fluoroaniline
Pharmaceutical Applications Used as a building block for fluorinated drugs
Photovoltaic Applications Enhances performance in dye-sensitized solar cells

Q & A

Q. Basic: What spectroscopic techniques are used to validate the structural and dynamic properties of 1,2-difluorobenzene in condensed phases?

Answer:
Inelastic neutron scattering (INS) spectroscopy is a key method for analyzing vibrational modes and intermolecular interactions in crystalline this compound. Experimental INS spectra are compared with density functional theory (DFT)-calculated spectra to validate structural flexibility and entropy contributions in crystal packing. For instance, the C–H···F interactions in this compound crystals can be quantified by matching experimental peaks (e.g., 15–30 meV range) with simulated spectra . Nuclear magnetic resonance (NMR) in this compound as a solvent (e.g., 1^1H NMR with TMS referencing) is also employed to study reaction intermediates, leveraging its low polarity and inertness .

Q. Advanced: How can computational models predict regioselectivity in cytochrome P-450 catalyzed hydroxylation of fluorobenzenes like this compound?

Answer:
Frontier orbital theory is applied to predict regioselectivity. The highest occupied molecular orbital (HOMO) of this compound is analyzed to identify electron-rich regions susceptible to hydroxylation. For example, calculations show that the para position relative to fluorine atoms has higher electron density, correlating with experimental hydroxylation patterns (e.g., ~6% prediction error in regioselectivity). This approach integrates Gaussian-type orbital basis sets and transition-state modeling to refine enzyme-substrate interactions .

Q. Basic: What are the thermodynamic and kinetic considerations for synthesizing this compound via the Balz-Schiemann reaction?

Answer:
The Balz-Schiemann reaction involves diazotization of 2-fluoroaniline followed by fluorodediazoniation using HF/pyridine. Key parameters include:

  • Residence time : 10 minutes in continuous flow reactors to minimize side reactions.
  • Light source : High-power 365 nm LEDs enhance photochemical decomposition of diazonium salts, achieving ≥95% selectivity.
  • Temperature : Maintained at 0–5°C during diazotization to stabilize intermediates .
    Yield optimization requires precise control of stoichiometry (HF:amine ratio ≈ 3:1) and quenching to prevent polymerization.

Q. Advanced: How does entropy influence the crystal packing of this compound in supramolecular assemblies?

Answer:
Entropic contributions arise from the conformational flexibility of fluorine atoms. In crystal structures, this compound adopts a planar geometry, enabling C–H···F interactions that stabilize lattice frameworks. INS spectra reveal low-frequency vibrational modes (<50 cm1^{-1}) corresponding to lattice vibrations, which are entropy-dominated. Comparative studies with rigid analogs (e.g., 1,3-difluorobenzene) show higher entropy in 1,2-isomers due to greater torsional freedom, impacting melting points and solubility .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks (flash point: 2°C; vapor pressure: 35 mmHg at 20°C).
  • Personal protective equipment (PPE) : Nitrile gloves and splash goggles to prevent dermal exposure (LD50 oral, rat: 2300 mg/kg).
  • Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate. Avoid aqueous washes due to immiscibility (density: 1.16 g/cm3^3) .

Q. Advanced: How does this compound serve as a solvent in photoredox catalysis studies?

Answer:
Its low dielectric constant (ε ≈ 5.2) and non-coordinating nature make it ideal for stabilizing radical intermediates in tungsten(0) arylisocyanide-mediated reactions. For example, in [Cp*W(CO)3_3]+^+ catalysis, this compound minimizes solvent coordination, enhancing photoinduced electron-transfer efficiency. NMR studies in this solvent show resolved paramagnetic shifts for transient species, aiding mechanistic elucidation .

Q. Basic: What are the key physicochemical properties of this compound relevant to reaction design?

Answer:

  • Boiling point : 92°C, enabling reflux conditions in alkylation reactions.
  • Solubility : Miscible with ethanol and ethers but immiscible with water (log P: 2.1).
  • Thermal stability : Decomposes above 300°C, releasing HF gas. Differential scanning calorimetry (DSC) is recommended to assess exothermic risks .

Q. Advanced: How are fluxional behaviors of this compound derivatives exploited in organometallic synthesis?

Answer:
In Cp-bridged dialane complexes, this compound acts as a labile ligand, facilitating ligand-exchange reactions. For example, [Al2_2(Cp)2_2(1,2-DFB)] undergoes reversible dissociation at 80°C, enabling dynamic combinatorial chemistry. Variable-temperature 19^{19}F NMR tracks fluxionality, with coalescence temperatures indicating activation energies for ligand exchange (~50 kJ/mol) .

Q. Basic: What analytical methods quantify trace impurities in this compound batches?

Answer:
Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm) detects halogenated byproducts (e.g., 1,3-difluorobenzene) at ppm levels. Calibration curves using internal standards (e.g., fluorobenzene-d5_5) achieve R2^2 > 0.99. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal residues (e.g., Al, Cr) from synthesis catalysts .

Q. Advanced: How do isotopic labeling studies (e.g., 18^{18}18F) enhance mechanistic understanding of this compound reactions?

Answer:
18^{18}F-labeled this compound tracks fluorine migration in electrophilic aromatic substitution. For example, in nitration reactions, isotope scrambling reveals meta-directing effects via 19^{19}F NMR isotope shifts. Kinetic isotope effects (KIEs) measured using kHk_{H}/kDk_{D} (~1.8) confirm rate-limiting proton transfer steps in dehydrofluorination .

Comparison with Similar Compounds

Structural and Electronic Properties

Fluorine Substitution Patterns

The position of fluorine atoms significantly influences electronic and steric properties:

  • 1,2-Difluorobenzene (ortho) : Adjacent fluorine atoms induce strong dipole moments and steric hindrance, reducing π-electron donation capacity compared to benzene. This weakens metal-arene interactions in coordination chemistry .
  • 1,3-Difluorobenzene (meta) : Symmetrical substitution minimizes dipole interactions, enhancing solubility in polar solvents.
  • 1,4-Difluorobenzene (para) : Maximizes symmetry, leading to higher melting points (e.g., 1,4-difluorobenzene melts at −23°C vs. −34°C for this compound) .

Table 1: Physical Properties of Difluorobenzene Isomers

Property This compound 1,3-Difluorobenzene 1,4-Difluorobenzene
Boiling Point (°C) 92–94 83–85 88–90
Melting Point (°C) −34 −59 −23
Dipole Moment (D) 2.1 1.7 0.0
Solubility in Water Low Moderate Low
J-Coupling Constants* Distinct shifts Intermediate shifts Uniform shifts

*J-couplings vary due to fluorine proximity, as observed in NMR spectra .

Chemical Reactivity

Nucleophilic Substitution

  • This compound : Fluorine's ortho-directing effect facilitates regioselective substitution in synthesizing derivatives like 4-bromo-1,2-difluorobenzene (precursor for liquid crystals) .
  • 1,4-Difluorobenzene : Para-substitution favors symmetric products, such as 1,4-bis(bromomethyl) derivatives for polymer crosslinking .

Thermodynamic and Spectroscopic Differences

  • Vapor Pressure : this compound has a lower vapor pressure (304–403 K range) compared to 1,4-difluorobenzene, attributed to stronger intermolecular dipole interactions .
  • Dynamic Nuclear Polarization (DNP) : In MC800 asphaltene suspensions, this compound exhibits higher polarization efficiency (ρ = 0.012) than 1,4-difluorobenzene (ρ = 0.009), critical for NMR sensitivity .

Table 3: DNP Parameters in Difluorobenzene Isomers

Solvent Polarization (ρ) Relaxation Factor (f) Saturation (s)
This compound 0.012 0.568 0.940
1,3-Difluorobenzene 0.011 0.606 0.913
1,4-Difluorobenzene 0.009 0.712 0.768

Properties

IUPAC Name

1,2-difluorobenzene
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InChI

InChI=1S/C6H4F2/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GOYDNIKZWGIXJT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)F)F
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Molecular Formula

C6H4F2
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DSSTOX Substance ID

DTXSID2075390
Record name Benzene, 1,2-difluoro-
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Molecular Weight

114.09 g/mol
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Physical Description

Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline]
Record name 1,2-Difluorobenzene
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CAS No.

367-11-3
Record name 1,2-Difluorobenzene
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Synthesis routes and methods

Procedure details

According to Sams et al, "Molecular Sieve Fluorination of Fluorobenzene Using Elemental Fluorine," J. Org. Chem. 43(11), 2273 (1978), attempts were made to prepare 1,3-difluorobenzene using a molecular sieve fluorination technique. Fluorination of monofluorobenzene resulted in the isolation of various isomers of difluorobenzene in 19% yield; the highest reported yield for the meta isomer was 1.2%.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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